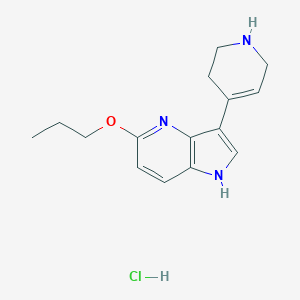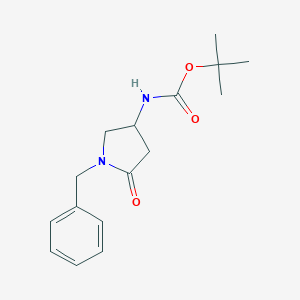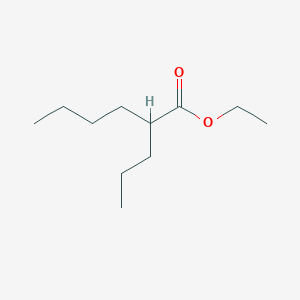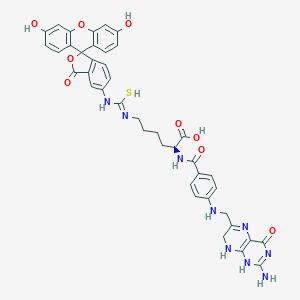
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine, commonly known as PTFL, is a fluorescent derivative of lysine. It is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. PTFL is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo.
作用机制
PTFL works by covalently attaching to lysine residues in proteins through a thiourea linkage. The fluorescein moiety of PTFL serves as a fluorophore that emits green fluorescence upon excitation with blue light. The fluorescence intensity of PTFL is proportional to the amount of protein that is labeled with PTFL. Therefore, PTFL is used to quantify protein interactions in vitro and in vivo.
生化和生理效应
PTFL is a non-toxic and non-invasive probe that is used to study protein interactions in living cells and tissues. It does not affect the biochemical or physiological properties of the proteins that it labels. PTFL has been used to study the interaction of proteins involved in cancer, neurodegenerative diseases, and infectious diseases.
实验室实验的优点和局限性
PTFL has several advantages over other fluorescent probes. It is highly sensitive and specific, and it does not interfere with the biochemical or physiological properties of the proteins that it labels. PTFL can be used to study protein interactions in living cells and tissues, and it can be used to quantify protein interactions in vitro and in vivo. However, PTFL has some limitations. It requires a specialized equipment to detect and quantify the fluorescence signal, and it can be expensive to synthesize.
未来方向
PTFL has several potential future directions in scientific research. It can be used to study the interaction of proteins involved in drug discovery, protein engineering, and synthetic biology. PTFL can be used to study the interaction of proteins with small molecules, peptides, and nucleic acids. PTFL can also be used to study the interaction of proteins with other proteins in complex biological systems. Furthermore, PTFL can be used to study the dynamics of protein interactions in real-time using advanced microscopy techniques.
合成方法
PTFL is synthesized by reacting N(alpha)-Pteroyl-L-lysine with fluorescein isothiocyanate. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
PTFL is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo. PTFL is used to study the binding kinetics of enzymes and their substrates, the binding affinity of receptors and ligands, and the conformational changes of proteins upon ligand binding.
属性
CAS 编号 |
133648-13-2 |
|---|---|
产品名称 |
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |
分子式 |
C41H37N9O9S |
分子量 |
831.9 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1 |
InChI 键 |
QOQGWHNDQWMTDJ-PMERELPUSA-N |
手性 SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |
SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
规范 SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |
同义词 |
N(alpha)-pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



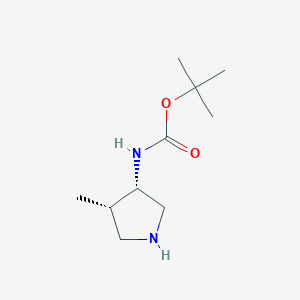
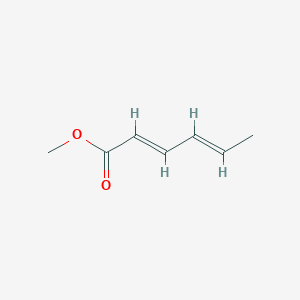
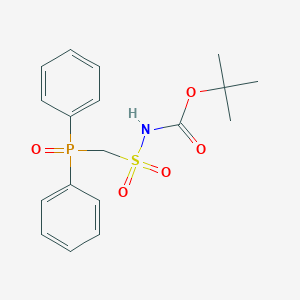

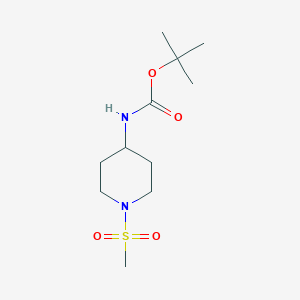

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
